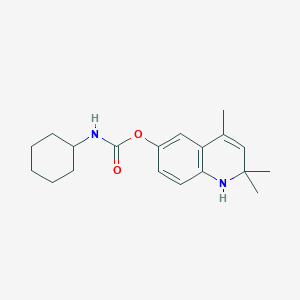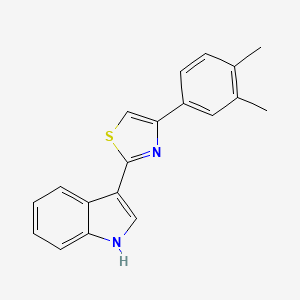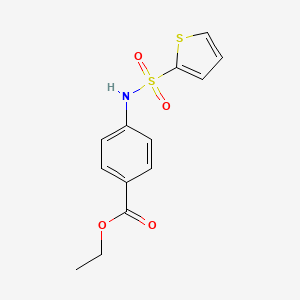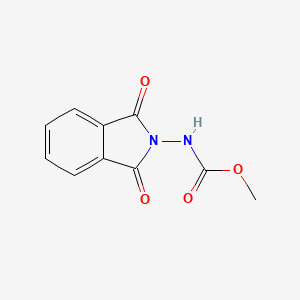
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a synthetic compound that belongs to the class of dihydroquinolines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which imparts specific properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction conditions are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields with reduced environmental impact .
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .
科学研究应用
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s molecular targets include enzymes involved in oxidative stress pathways, and its effects are mediated through the modulation of these pathways .
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in similar applications.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
N-alkyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes: Used in the synthesis of heterocyclic systems with various applications.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as an effective antioxidant and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICXPWESAKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B5617369.png)
![4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5617381.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)butanoyl]-3-methylpiperidine](/img/structure/B5617384.png)
![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)



![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5617413.png)
![(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617417.png)
![2-FURYL[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B5617422.png)

![N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide](/img/structure/B5617434.png)
![Ethyl 4-[benzyl(ethyl)amino]piperidine-1-carboxylate](/img/structure/B5617438.png)
![10-Methyl-2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene](/img/structure/B5617448.png)
